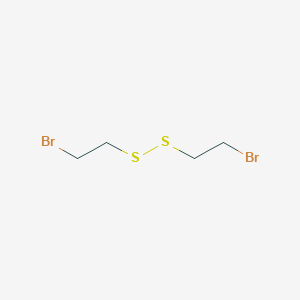

Disulfide, bis(2-bromoethyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

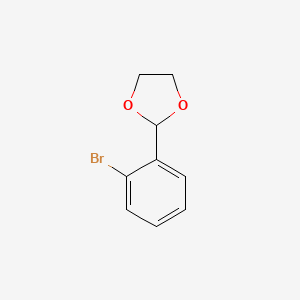

Disulfide, bis(2-bromoethyl), also known as 1,2-bis(2-bromoethyl)disulfane, is a chemical compound with the molecular formula C4H8Br2S2 . It is a derivative of disulfide and has potential applications in various fields of chemistry .

Synthesis Analysis

The synthesis of derivatives of bis(2-bromoethyl) sulfide involves the reaction of bis(2-bromoethyl) sulfide with thiolates . Two approaches are followed based on the method of generation of thiols. In the first approach, ligands with methyl and ethyl substituents were synthesized from bis(2-bromoethyl) sulfide and thiolate ions generated by reductive cleavage of the S–S bond in the corresponding diorganyl disulfides under basic conditions .

Chemical Reactions Analysis

Disulfide, bis(2-bromoethyl) can participate in various chemical reactions. For instance, it can react with another thiol to form an unsymmetrical disulfide in a one-pot sequence without the need for toxic and harsh oxidizing agents .

Physical And Chemical Properties Analysis

Disulfide, bis(2-bromoethyl) has a molecular weight of 280.04 g/mol . It has a melting point of 24-25 °C and a boiling point of 103-106 °C under specific pressure conditions .

Scientific Research Applications

Preparation of Multidentate Ligands

This compound is used in the synthesis of multidentate chalcogen-containing ligands . These ligands are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .

Catalysis

“Disulfide, bis(2-bromoethyl)” is used in the field of catalysis . The synthesized compounds from it are used as catalysts for the oligo- and polymerization of ethylene .

Preparation of Nanoprobes

Although not directly, but compounds similar to “Disulfide, bis(2-bromoethyl)” such as molybdenum disulfide (MoS2) have been used in the preparation of nanoprobes . These nanoprobes have been used to construct fluorescence, electrochemical, electrochemiluminescence (ECL), colorimetric, surface enhanced Raman scattering (SERS) and surface plasmon resonance (SPR) sensors for target molecules’ detection due to their extraordinary signal amplification effect .

Safety and Hazards

properties

IUPAC Name |

1-bromo-2-(2-bromoethyldisulfanyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCWLWJBICEQQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)SSCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341318 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disulfide, bis(2-bromoethyl) | |

CAS RN |

1002-40-0 |

Source

|

| Record name | Disulfide, bis(2-bromoethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.